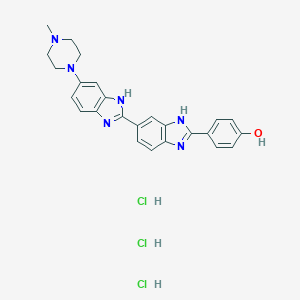
Hoechst 33258
Vue d'ensemble
Description
A benzimidazole antifilarial agent; it is fluorescent when it binds to certain nucleotides in DNA, thus providing a tool for the study of DNA replication; it also interferes with mitosis.
Applications De Recherche Scientifique
Biologie moléculaire : quantification de l'ADN
Hoechst 33258 est largement utilisé en biologie moléculaire pour la quantification de l'ADN. Il se lie au sillon mineur de l'ADN double brin, permettant aux chercheurs de mesurer les concentrations d'ADN dans les échantillons avec une sensibilité et une spécificité élevées . Cette application est cruciale dans les expériences nécessitant des mesures précises de l'ADN, telles que le clonage, la PCR et le séquençage.
Biologie cellulaire : imagerie de cellules vivantes
En biologie cellulaire, this compound sert d'outil essentiel pour l'imagerie de cellules vivantes. Il est utilisé pour colorer les noyaux des cellules vivantes sans provoquer de toxicité significative, ce qui permet l'observation des processus cellulaires en temps réel . Cette application est bénéfique pour étudier la division cellulaire, l'apoptose et d'autres événements cellulaires dynamiques.
Diagnostic médical : détection du cancer
La capacité de this compound à se lier sélectivement à l'ADN le rend précieux en diagnostic médical, en particulier dans la détection des cellules cancéreuses. Ses propriétés de fluorescence permettent l'identification de la croissance cellulaire anormale, aidant au diagnostic précoce des cancers .
Génétique : analyse chromosomique
Les généticiens utilisent this compound pour l'analyse chromosomique. Il peut être utilisé pour colorer les chromosomes pendant le caryotypage, aidant à identifier les troubles génétiques et les anomalies chromosomiques . Cette application est fondamentale en conseil génétique et en médecine personnalisée.
Sciences forensiques : profilage de l'ADN
En sciences forensiques, this compound est utilisé pour le profilage de l'ADN. Il peut aider à la quantification et à la visualisation de l'ADN dans les échantillons forensiques, ce qui est crucial pour les enquêtes criminelles et les procédures judiciaires .
Science de l'environnement : détection microbienne
This compound a des applications en science de l'environnement, en particulier dans la détection de la contamination microbienne. Sa forte affinité pour l'ADN permet l'identification de micro-organismes dans divers échantillons environnementaux, contribuant à la surveillance de la santé et de la sécurité écologiques .
Biotechnologie : recherche sur la délivrance de médicaments
La capacité du composé à se lier à l'ADN facilite également son utilisation en biotechnologie, en particulier dans la recherche sur la délivrance de médicaments. This compound peut être conjugué à d'autres molécules pour créer des systèmes de délivrance de médicaments ciblés, améliorant potentiellement l'efficacité des interventions thérapeutiques .
Mécanisme D'action
Target of Action
Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye . The primary target of this compound is the minor groove of the DNA double helix . It recognizes a run of four adenine-thymine (A-T) base pairs . This compound is used extensively in molecular biology and biochemistry to stain DNA .
Mode of Action
This compound binds to the minor groove of double-stranded DNA (dsDNA), specifically recognizing A-T rich regions . The affinity is low for two A-T base pairs, increases significantly for three, and reaches a plateau for four A-T base pairs .
Biochemical Pathways
Instead, it allows for the visualization and quantification of dsDNA . This is particularly useful in research and diagnostic applications where DNA content, distribution, and cell nucleus morphology serve as indicators for cell cycle progression, cell type discrimination, and identification of mutation- or drug-induced phenotypes .
Pharmacokinetics
It is known that the dye is soluble in water and organic solvents such as dimethyl formamide or dimethyl sulfoxide . The dye can penetrate cell membranes, making it suitable for staining DNA in both live and fixed cells .
Result of Action
The binding of this compound to dsDNA results in a significant increase in fluorescence . This allows for the visualization and quantification of dsDNA. The dye exhibits an emission maximum at 450nm when bound specifically to dsDNA . Unbound this compound dye exhibits minimal fluorescence in solution .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the fluorescence intensity of Hoechst dyes increases with the pH of the solvent . Moreover, the dye’s ability to cross cell membranes makes it susceptible to active transport mechanisms within the cell . Certain cells that express specific ATP-binding cassette transporter proteins can actively transport these stains out of their cytoplasm .
Safety and Hazards
Orientations Futures
The recent developments in the fields of microscopy and flow cytometry have sparked interest in Hoechst-based composite probes, whose applications range from investigating nucleus microenvironment to drug delivery into tumors . This suggests that Hoechst 33258 may have potential future applications in these areas .
Analyse Biochimique
Biochemical Properties
Hoechst 33258 is a supravital DNA minor groove binder with AT selectivity . It binds to the minor groove of the DNA double helix, recognizing a run of four A-T base pairs . This interaction with DNA is crucial for its function as a DNA stain.
Cellular Effects
This compound has been used to estimate DNA concentration in samples by fluorometry, which is better than spectrophotometry, allowing the determination of nanogram quantities of DNA . It is also suitable to detect mycoplasma contamination in cell cultures due to its high fluorescence ability . This compound has been reported to induce apoptosis in a dose-dependent fashion .
Molecular Mechanism
This compound binds to the minor groove of the DNA double helix . This binding interaction is crucial for its function as a DNA stain.
Temporal Effects in Laboratory Settings
This compound provides dsDNA quantitation with minimal consumption of sample . It is used in conjunction with the micro-volume capability of the Thermo Fisher Nano-DropTM 3300 Fluorospectrometer .
Transport and Distribution
This compound is a cell-permeable dye . This property allows it to be transported across cell membranes and distributed within cells to bind to DNA.
Subcellular Localization
This compound localizes to the nucleus of cells due to its ability to bind to DNA . This allows it to be used as a nuclear stain in fluorescence microscopy .
Propriétés
| { "Design of the Synthesis Pathway": "Hoechst 33258 can be synthesized through a multi-step process involving several reactions. The key steps involve the synthesis of the intermediate compound, 2,5-dimethylphenylhydrazine, which is then coupled with bis-benzimide to form Hoechst 33258.", "Starting Materials": [ "p-xylene", "hydrazine hydrate", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "bis-benzimide" ], "Reaction": [ "Step 1: p-xylene is reacted with hydrazine hydrate in the presence of sulfuric acid to form 2,5-dimethylphenylhydrazine.", "Step 2: The intermediate compound, 2,5-dimethylphenylhydrazine, is then reacted with acetic anhydride to form the acetyl derivative.", "Step 3: The acetyl derivative is then hydrolyzed using sodium hydroxide to form the final product, 2,5-dimethylphenylhydrazine.", "Step 4: Finally, 2,5-dimethylphenylhydrazine is coupled with bis-benzimide to form Hoechst 33258." ] } | |
Numéro CAS |
23491-45-4 |
Formule moléculaire |
C25H25ClN6O |
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrochloride |
InChI |
InChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H |
Clé InChI |
UDJDXLXTHZQAAC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl |
SMILES canonique |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl |
Apparence |
Assay:≥95%A crystalline solid |
| 23491-45-4 | |
Description physique |
Yellow-green powder; [Acros Organics MSDS] |
Pictogrammes |
Irritant |
Durée de conservation |
Bulk: Under ordinary laboratory illumination, the material slowly decomposes. At the end of four weeks at room temperature in a capped glass vial, 3% decomposition has occurred (HPLC). In a similar container but maintained at 45 °C and in darkness, the subject sample was stable for at least four weeks (HPLC). Solution: A solution of the sample (1 mg/mL) is stable in water for at least 24 hours at room temperature under normal laboratory illumination. |
Solubilité |
DMSO 240 - 300 (mg/mL) H20 approximately 110 (mg/mL) 95% EtOH < 1 (mg/mL) 0.1 N NaOH 14 - 22 (mg/mL) 0.1 N HC1 43 - 44 (mg/mL) CHCl3 < 1 (mg/mL) Acetone < 1 (mg/mL) |
Synonymes |
4-[5-(4-Methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]-phenol Trihydrochloride; _x000B_p-[5-[5-(4-Methyl-1-piperazinyl)-2-benzimidazolyl]-2-benzimidazolyl]-phenol Trihydrochloride; 2-[2-(4-Hydroxyphenyl)-6-benzimidazolyl]-6-(1-methyl-4-piperazinyl)b |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



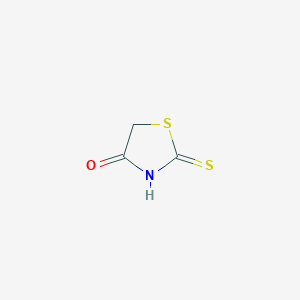

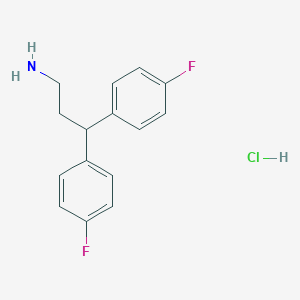

![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

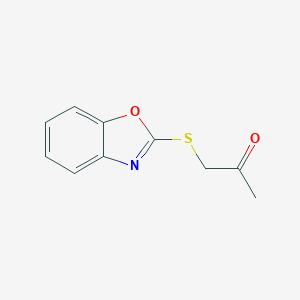
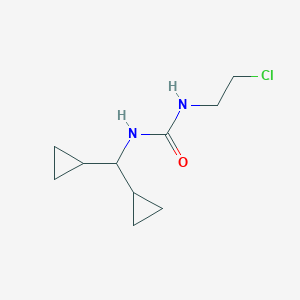
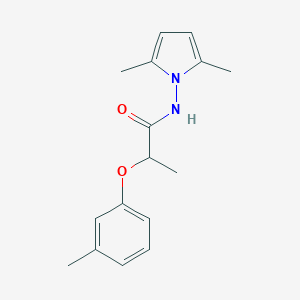
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)
